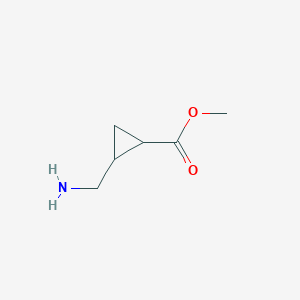
4-Fluoro-3-methoxyphenylisothiocyanate
Übersicht
Beschreibung
4-Fluoro-3-methoxyphenylisothiocyanate is an organic compound with the molecular formula C8H6FNOS and a molecular weight of 183.2 g/mol . It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position. This compound is primarily used in research settings, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methoxyphenylisothiocyanate is used extensively in scientific research, particularly in:
Proteomics: It is used to label proteins for identification and quantification.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules.
Biological Studies: It is used to study enzyme mechanisms and protein interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methoxyphenylisothiocyanate typically involves the reaction of 4-fluoro-3-methoxyaniline with thiophosgene. The reaction proceeds as follows:
Starting Material: 4-Fluoro-3-methoxyaniline.
Reagent: Thiophosgene.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group.
The general reaction scheme is:
4-Fluoro-3-methoxyaniline+Thiophosgene→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process would likely involve similar steps as the laboratory synthesis but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methoxyphenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The isothiocyanate group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines under mild conditions.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products
Thioureas: Formed from nucleophilic substitution with amines.
Phenols: Formed from oxidation of the methoxy group.
Amines: Formed from reduction of the isothiocyanate group.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methoxyphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on proteins, such as the amino groups of lysine residues. This reactivity allows it to form covalent bonds with proteins, which is useful in proteomics for labeling and identification purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-methylphenylisothiocyanate: Similar structure but with a methyl group instead of a methoxy group.
4-Fluoro-3-chlorophenylisothiocyanate: Similar structure but with a chlorine atom instead of a methoxy group.
4-Fluoro-3-nitrophenylisothiocyanate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-Fluoro-3-methoxyphenylisothiocyanate is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents can influence its reactivity and interactions with biological molecules, making it particularly useful in specific research applications.
Eigenschaften
IUPAC Name |
1-fluoro-4-isothiocyanato-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNGZDKFWJIFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=C=S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)
![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)








![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)

